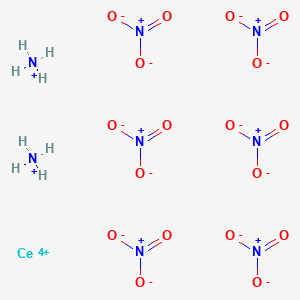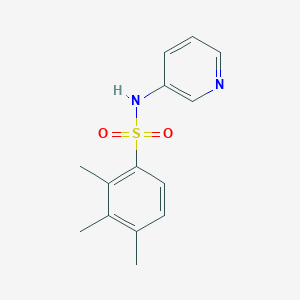![molecular formula C18H22Cl2N2O B239501 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 1640-64-8](/img/structure/B239501.png)
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one, also known as DAPK, is a synthetic compound that has been studied extensively for its potential therapeutic applications. DAPK belongs to a class of compounds known as diazabicyclooctanes, which are characterized by their unique structure and pharmacological properties.
Mecanismo De Acción
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one exerts its effects by activating a signaling pathway known as the death receptor pathway, which leads to the activation of caspases, enzymes that play a critical role in the induction of apoptosis. 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has also been shown to inhibit the activity of several proteins that are involved in cell proliferation and survival, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has also been shown to have other biochemical and physiological effects. For example, 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has been shown to regulate the activity of several ion channels, including the voltage-gated potassium channel, which plays a critical role in the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one in laboratory experiments is its specificity for cancer cells, which allows for targeted therapy with minimal side effects. However, one limitation of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one. For example, further studies are needed to elucidate the precise mechanism of action of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one and to identify potential targets for its therapeutic use. Additionally, research is needed to develop more stable analogs of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one that may be more effective in vivo. Finally, studies are needed to evaluate the safety and efficacy of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one in clinical trials.
Métodos De Síntesis
The synthesis of 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one involves a series of chemical reactions, including the condensation of 3,5-dichlorobenzaldehyde with 3-amino-1-propanol to form the intermediate 3-(3,5-dichlorophenyl)-3-hydroxypropylamine. This intermediate is then reacted with (E)-3-(bromomethyl)prop-2-en-1-ol to form the final product, 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one.
Aplicaciones Científicas De Investigación
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one can induce programmed cell death, or apoptosis, in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
1640-64-8 |
|---|---|
Nombre del producto |
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
Fórmula molecular |
C18H22Cl2N2O |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C18H22Cl2N2O/c1-2-18(23)22-16-5-6-17(22)12-21(11-16)7-3-4-13-8-14(19)10-15(20)9-13/h3-4,8-10,16-17H,2,5-7,11-12H2,1H3/b4-3+ |
Clave InChI |
OXINMAODBVKQNS-ONEGZZNKSA-N |
SMILES isomérico |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC(=CC(=C3)Cl)Cl |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC(=C3)Cl)Cl |
SMILES canónico |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC(=C3)Cl)Cl |
Sinónimos |
3-(2,4-Dichlorocinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





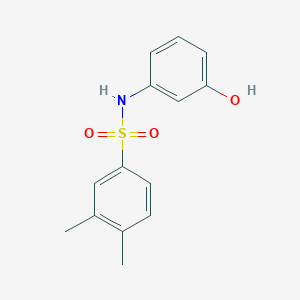
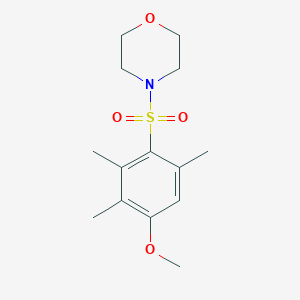

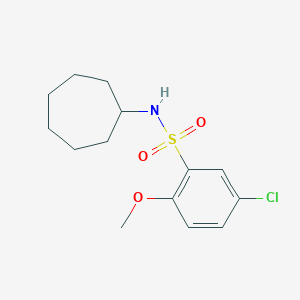
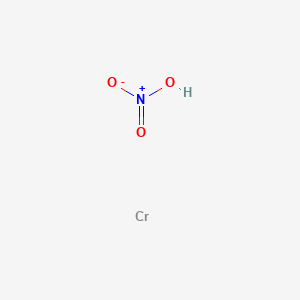
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)



